N-[5-(4-methoxybenzyl)-1H-1,2,4-triazol-3-yl]-1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide
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Overview
Description
N-[5-(4-methoxybenzyl)-1H-1,2,4-triazol-3-yl]-1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide is a complex organic compound that features a triazole ring, an isoquinoline moiety, and a methoxybenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-methoxybenzyl)-1H-1,2,4-triazol-3-yl]-1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 4-methoxybenzylamine with a suitable triazole precursor, followed by cyclization and functional group modifications to introduce the isoquinoline and carboxamide functionalities .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-methoxybenzyl)-1H-1,2,4-triazol-3-yl]-1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carboxamide to an amine.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
N-[5-(4-methoxybenzyl)-1H-1,2,4-triazol-3-yl]-1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[5-(4-methoxybenzyl)-1H-1,2,4-triazol-3-yl]-1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: Shares the methoxybenzyl group and has similar synthetic routes.
1-(7-Chloroquinolin-4-yl)-N-(4-Methoxybenzyl)-5-Methyl-1H-1,2,3-triazole-4-carboxamide: Contains a triazole ring and methoxybenzyl group, used in Alzheimer’s disease research.
N-(4-Methoxybenzyl)-N′-(5-nitro-1,3-thiazol-2-yl)urea: Known for its potential in treating neuropathic pain and cancer.
Uniqueness
N-[5-(4-methoxybenzyl)-1H-1,2,4-triazol-3-yl]-1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide is unique due to its combination of structural features, which confer specific biological activities and synthetic versatility. Its ability to interact with multiple molecular targets makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C23H23N5O3 |
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Molecular Weight |
417.5 g/mol |
IUPAC Name |
N-[5-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazol-3-yl]-1-oxo-2-propan-2-ylisoquinoline-4-carboxamide |
InChI |
InChI=1S/C23H23N5O3/c1-14(2)28-13-19(17-6-4-5-7-18(17)22(28)30)21(29)25-23-24-20(26-27-23)12-15-8-10-16(31-3)11-9-15/h4-11,13-14H,12H2,1-3H3,(H2,24,25,26,27,29) |
InChI Key |
WNRMNXGFSJKXMG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C2=CC=CC=C2C1=O)C(=O)NC3=NNC(=N3)CC4=CC=C(C=C4)OC |
Origin of Product |
United States |
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